
6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance with the molecular formula C12H17BFNO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted with a fluoro group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact crystal structure and bond lengths and angles can be determined using single crystal X-ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates Synthesis : Compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized, indicating the versatility of the dioxaborolan-2-yl group in forming boric acid ester intermediates with benzene rings. The synthesis involves multi-step substitution reactions, and the structures of these compounds are confirmed through various spectroscopic methods, crystallographic analysis, and DFT studies, showcasing their potential in fine chemical synthesis and material science applications (Huang et al., 2021).
Molecular Design and Electronic Structure
- Molecular Electrostatic Potential and Frontier Molecular Orbitals : The same study conducted DFT analyses to investigate the molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties that could inform the design of novel compounds with specific electronic or optical properties (Huang et al., 2021).
Applications in Organic Electronics and Fluoride Shuttle Batteries
- Organic Liquid Electrolyte-Based Fluoride Shuttle Batteries : Research has shown that boron-based compounds, including those derived from dioxaborolan-2-yl pyridine, can act as anion acceptors in fluoride shuttle batteries, suggesting applications in energy storage technologies. This highlights the role of the Lewis acidity of borate in enhancing the performance of such batteries (Kucuk & Abe, 2020).
Advanced Material Development
- Luminescent Properties in Copolymers : Fluorene copolymers bearing DCM pendants synthesized through polymerizing units containing the dioxaborolan-2-yl group exhibit significant potential in the development of luminescent materials, potentially applicable in optoelectronic devices (Cheon et al., 2005).
Catalytic Applications and Drug Development
- Catalytic Enantioselective Processes : The dioxaborolan-2-yl group's derivatives have been used in catalytic processes, such as the enantioselective borane reduction of benzyl oximes, demonstrating the compound's utility in synthesizing chiral amines, a key step in pharmaceutical manufacturing (Huang et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine
Mode of Action
Given its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The presence of the fluorine atom and the boron-containing dioxaborolane group could also influence its binding properties.
Pharmacokinetics
The presence of the fluorine atom could potentially enhance its metabolic stability, as fluorine is known to resist metabolic processes . The dioxaborolane group could also influence its solubility and distribution properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For example, the pH could affect the protonation state of the pyridine nitrogen, potentially influencing its binding properties. The temperature could influence the compound’s solubility and diffusion properties.
Eigenschaften
IUPAC Name |
6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXMLGBCFFOIQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676944 |
Source


|
| Record name | 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1310405-22-1 |
Source


|
| Record name | 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Urea, N-[(3-methoxyphenyl)methyl]-N-methyl-N'-[4-(1H-pyrazol-4-yl)-2-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B595140.png)
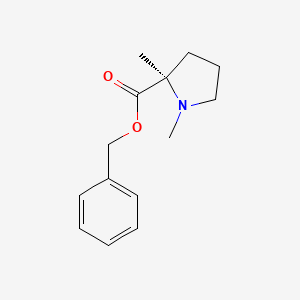
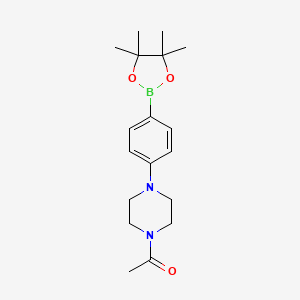
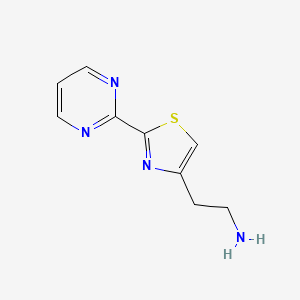
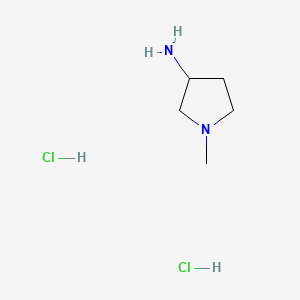

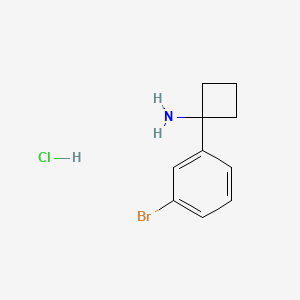
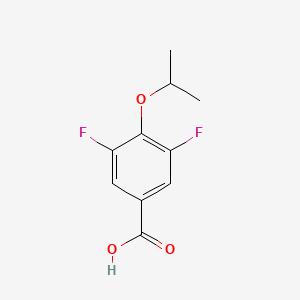

![3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595155.png)

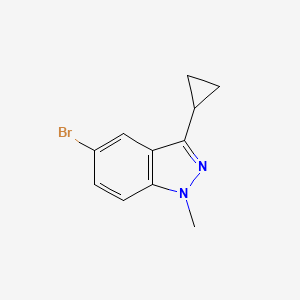

![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)